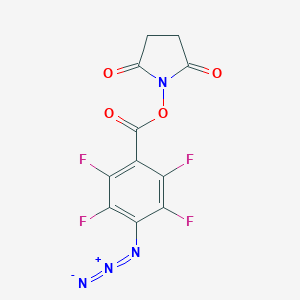

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate

概要

説明

“N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate” is a fluorinated, aryl azide-based, amine- and photoreactive crosslinker used for the photofunctionalization of polymer surfaces . It is also a non-cleavable ADC linker that can be used to synthesize antibody drug conjugates (ADCs) .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H4F4N4O4 .Chemical Reactions Analysis

“this compound” has been used in photochemical and thermal reactions with C60, providing a new method for functionalization of C60 .Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C and should be stored at temperatures below 0°C. It should be protected from light, moisture, and heat .科学的研究の応用

Automated Synthesis for PET Tracing : N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate is used in the automated synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), which enables rapid production of 18F-labeled cell-penetrating peptides for PET tracing. This application is crucial for tracing biological processes in vivo using positron emission tomography (PET) (Tang, Wang, & Tang, 2010).

Protein Labeling : The compound has been applied in the efficient synthesis of N-succinimidyl 4-[18F]fluorobenzoate for protein labeling, which results in high radiochemical yields and fast production of radio-labeled proteins like Avastin (Bevacizumab) (Tang, Zeng, Yu, & Kabalka, 2008).

Microwave-Enhanced Radiochemistry : This compound is used in automated production for rapid, high-yielding peptide coupling reactions, where microwave-enhanced radiochemistry significantly reduces reaction times compared to traditional thermal reactions (Scott & Shao, 2010).

Comparison with Radioiodination : this compound has been compared to radioiodination for labeling proteins with fluorine-18. It shows comparable tissue distribution and tumor binding properties to radioiodination using N-succinimidyl 4-[125I]iodobenzoate, indicating its efficiency in labeling proteins for diagnostic purposes (Vaidyanathan & Zalutsky, 1992).

Photoluminescent Nanoparticle Conjugation : The compound is used in conjugating photoluminescent silicon nanoparticles to streptavidin, a technique beneficial for fluorescence labeling in various bioassays due to the small size and biocompatibility of these nanoparticles (Choi, Wang, & Reipa, 2008).

Automated Preparation for Radiopharmaceutical Applications : Its use in the fully automated preparation of 4-[18F]fluorobenzoic acid and its activated form N-succinimidyl 4-[18F]fluorobenzoate, especially in modified chemistry modules, results in high radiochemical yields and reproducibility, vital for consistent and reliable radiopharmaceutical production (Mařı́k & Sutcliffe, 2007).

作用機序

Target of Action

The primary targets of N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate (4-N3Pfp-NHS ester) are biomolecules, such as proteins and peptides, that contain primary or secondary amine groups . This compound is used as a linker in the synthesis of antibody-drug conjugates (ADCs) .

Mode of Action

The compound contains an azide group (N3) that is highly reactive and can participate in click chemistry reactions . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound is utilized in the field of chemical biology and materials science for its role as a photo-reactive crosslinking agent . Its azido group can be activated by ultraviolet or near-infrared light to form a reactive nitrene, which can insert into C-H, N-H, or O-H bonds of neighboring molecules .

Pharmacokinetics

As a non-cleavable linker used in the synthesis of adcs , it is expected to influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting ADCs.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biomolecules it is linked to and the nature of the resulting ADCs. The compound itself serves as a versatile labeling agent for investigating biological receptors .

Action Environment

Environmental factors such as light exposure and temperature can influence the compound’s action, efficacy, and stability. For instance, the azido group of the compound can be activated by ultraviolet or near-infrared light . The compound should be stored under recommended conditions to maintain its stability .

Safety and Hazards

生化学分析

Biochemical Properties

N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate is an aryl azide-based, amine- and photoreactive crosslinker . It interacts with enzymes, proteins, and other biomolecules through its azido group, which can form covalent bonds with these molecules upon activation by light . This allows it to create stable links between biomolecules, making it a valuable tool in biochemical studies .

Cellular Effects

The effects of this compound on cells are largely dependent on the specific biomolecules it interacts with. As a crosslinker, it can influence cell function by altering the interactions between proteins and other biomolecules . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a reactive nitrene group upon activation by light . This nitrene group can insert into C-H, N-H, or O-H bonds of neighboring biomolecules, forming a covalent bond . This allows this compound to act as a bridge between biomolecules, altering their interactions and potentially influencing their function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of this compound are important factors to consider in experimental design . Long-term effects on cellular function may also be observed in in vitro or in vivo studies, although specific details would depend on the particular experimental conditions and the biomolecules being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It could potentially be directed to specific compartments or organelles based on its interactions with other biomolecules .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-azido-2,3,5,6-tetrafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F4N4O4/c12-6-5(7(13)9(15)10(8(6)14)17-18-16)11(22)23-19-3(20)1-2-4(19)21/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTLWQSYGIBOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376317 | |

| Record name | 1-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126695-58-7 | |

| Record name | 1-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate interact with C60 and what are the downstream effects?

A1: this compound interacts with C60 through a process that can be initiated both photochemically and thermally [, ]. This interaction leads to the covalent attachment of the perfluorophenyl azide moiety to the C60 cage, effectively functionalizing it. This functionalization is a crucial step for further modification and utilization of C60 in various applications.

Q2: What analytical methods were employed to confirm the successful functionalization of C60 by this compound?

A2: While the provided abstracts [, ] don't specify the exact analytical methods employed, techniques commonly used to characterize functionalized C60 include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)

![(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B14240.png)